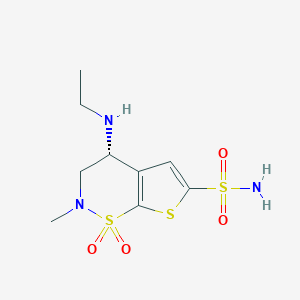
Tetradodecyl oxybis(1-methylethylene) bis(phosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradodecyl oxybis(1-methylethylene) bis(phosphate) is an organic phosphate ester with the chemical formula C32H68O6P2. It is a colorless or pale yellow liquid that is soluble in organic solvents but nearly insoluble in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetradodecyl oxybis(1-methylethylene) bis(phosphate) typically involves the reaction of dodecyl alcohol with phosphorus oxychloride in the presence of a base. The reaction proceeds through the formation of intermediate compounds, which are then further reacted to yield the final product .
Industrial Production Methods
Industrial production of tetradodecyl oxybis(1-methylethylene) bis(phosphate) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Tetradodecyl oxybis(1-methylethylene) bis(phosphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphite esters.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various phosphate and phosphite esters, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Tetradodecyl oxybis(1-methylethylene) bis(phosphate) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer for polymers.
Biology: The compound is studied for its potential use in biological systems, particularly in the stabilization of biomolecules.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used as an additive in lubricants and as a flame retardant in various materials.
Mecanismo De Acción
The mechanism of action of tetradodecyl oxybis(1-methylethylene) bis(phosphate) involves its interaction with molecular targets through its phosphate groups. These interactions can lead to the stabilization of biomolecules, the formation of stable complexes with drugs, and the enhancement of material properties in industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to tetradodecyl oxybis(1-methylethylene) bis(phosphate) include other organic phosphate esters such as:
- Tris(2-chloroethyl) phosphate
- Triphenyl phosphate
- Triethyl phosphate
Uniqueness
Tetradodecyl oxybis(1-methylethylene) bis(phosphate) is unique due to its specific molecular structure, which imparts distinct properties such as high solubility in organic solvents and low solubility in water. This makes it particularly useful in applications where these properties are advantageous .
Propiedades
Número CAS |
94087-08-8 |
|---|---|
Fórmula molecular |
C54H112O7P2 |
Peso molecular |
935.4 g/mol |
Nombre IUPAC |
1-(2-didodecoxyphosphanyloxypropoxy)propan-2-yl didodecyl phosphite |
InChI |
InChI=1S/C54H112O7P2/c1-7-11-15-19-23-27-31-35-39-43-47-56-62(57-48-44-40-36-32-28-24-20-16-12-8-2)60-53(5)51-55-52-54(6)61-63(58-49-45-41-37-33-29-25-21-17-13-9-3)59-50-46-42-38-34-30-26-22-18-14-10-4/h53-54H,7-52H2,1-6H3 |
Clave InChI |
CKARFCCWMBXVRW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOP(OCCCCCCCCCCCC)OC(C)COCC(C)OP(OCCCCCCCCCCCC)OCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N'-Di-(bis-(2-chloraethyl)-sulfamyl)-hexamethylendiamin [German]](/img/structure/B12751717.png)

![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-propyl-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12751721.png)









